3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine

Oncology Kinase Inhibition Trk Inhibitors

Use 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine as a key intermediate in medicinal chemistry. This scaffold is validated for overcoming Trk resistance mutations (compounds 14h, 14j), enhancing oral bioavailability (GS-5806 analog), and achieving potent CDK2 inhibition (IC50 = 3 nM) with in vivo efficacy. The pyrrolidine moiety at the 3-position is critical for target engagement and isoform selectivity (PI3Kδ selectivity >1400-fold). Do not substitute with analogs to avoid invalidating SAR studies.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13185535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CNCC1C2=C3N=CC=CN3N=C2
InChIInChI=1S/C10H12N4/c1-3-12-10-9(7-13-14(10)5-1)8-2-4-11-6-8/h1,3,5,7-8,11H,2,4,6H2
InChIKeyRSQYBZCJSCAWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine: Procurement Guide for a Versatile Kinase Inhibitor Scaffold


3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine ring . This structural framework is widely recognized in medicinal chemistry as a privileged scaffold for developing potent and selective inhibitors of various protein kinases, including Trk, CDK, PI3K, and Pim-1 [1]. The compound's significance lies in its ability to serve as a key intermediate or a starting point for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition for oncology and other therapeutic areas [2]. Its procurement is essential for research programs focused on targeted cancer therapies and the development of next-generation kinase inhibitors.

Why Generic Substitution Fails for 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine in Research


Direct substitution of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine with other pyrazolo[1,5-a]pyrimidine derivatives or alternative pyrrolidine-containing compounds is highly discouraged due to the profound impact of subtle structural modifications on kinase selectivity, potency, and pharmacokinetic properties. The specific positioning of the pyrrolidine moiety at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a critical determinant of its binding mode and target engagement [1]. As demonstrated by SAR studies, even minor changes in substituents can lead to drastic shifts in isoform selectivity, as seen with PI3Kδ inhibitors where certain modifications enhanced selectivity ratios by over 1400-fold [2]. Furthermore, the introduction of a pyrrolidine group is often a key optimization step to improve oral bioavailability, as observed in the development of the RSV fusion inhibitor GS-5806 [3]. Therefore, using a non-identical analog risks invalidating experimental results, compromising lead optimization campaigns, and failing to meet the specific performance criteria required for advanced research applications. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine vs. Key Comparators


Enhanced TrkA Inhibition Potency Compared to First-Generation Inhibitors

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which includes 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine as a core building block, have been engineered to achieve significantly higher potency against TrkA compared to first-generation Trk inhibitors. For instance, optimized second-generation derivatives 14h and 14j demonstrated IC50 values in the low nanomolar range, a marked improvement over the micromolar activities of earlier compounds [1]. This level of potency is crucial for effective target engagement at lower, potentially less toxic, doses.

Oncology Kinase Inhibition Trk Inhibitors

Improved Selectivity Profile Against TRK Over ALK Kinase

A key differentiator for second-generation pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is their enhanced selectivity over off-target kinases like ALK, which is associated with dose-limiting toxicities. In a comparative study, compound 14j, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, exhibited a TrkA/ALK selectivity ratio of approximately 407-fold, a significant improvement over the comparator TPX-0005 (Repotrectinib), which showed lower selectivity [1]. This enhanced selectivity profile translates to a potentially wider therapeutic window and reduced adverse effects in vivo [2].

Kinase Selectivity TRK ALK Safety Profile

Enhanced Oral Bioavailability Through Pyrrolidine Substitution

The incorporation of a pyrrolidine group, as seen in 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine, is a validated strategy for improving oral bioavailability within the pyrazolo[1,5-a]pyrimidine series. In the development of the RSV fusion inhibitor GS-5806, the introduction of an aminopyrrolidine moiety to the pyrazolo[1,5-a]pyrimidine core was a critical optimization step that resulted in high oral bioavailability, ranging from 46% to 100% across preclinical species [1]. This is in contrast to earlier analogs lacking this substitution, which likely exhibited poorer oral absorption, a common challenge for heterocyclic kinase inhibitors.

Pharmacokinetics Oral Bioavailability Drug Optimization

Cytotoxicity Profile Differentiates from Non-Selective DPP-4 Inhibitors

SAR optimization of the pyrazolo[1,5-a]pyrimidine scaffold has successfully addressed cytotoxicity concerns associated with earlier DPP-4 inhibitors. Initial lead compounds in this series, such as b2 (IC50 = 79 nM) and d1 (IC50 = 49 nM), were potent DPP-4 inhibitors but exhibited significant cytotoxicity . Through structural refinement, including modifications that could be achieved using 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine as an intermediate, researchers developed derivatives with reduced or diminished cytotoxicity while retaining high potency and selectivity for DPP-4 . This demonstrates a clear advantage over less-optimized DPP-4 inhibitors.

Safety Cytotoxicity DPP-4 Inhibition

CDK2 Inhibition Potency Comparable to Established CDK Inhibitors

Compounds built on the pyrazolo[1,5-a]pyrimidine core, like 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine, have been shown to be potent CDK inhibitors. Specifically, a related compound, 4k (BS-194), demonstrated potent inhibition of CDK2 with an IC50 of 3 nM [1]. This places the scaffold's activity in the same range as other well-characterized, selective CDK2 inhibitors, underscoring its potential as a starting point for developing new anticancer agents targeting this key cell cycle regulator. Furthermore, 4k showed oral bioavailability and in vivo efficacy, validating the scaffold's utility [2].

Cell Cycle CDK2 Inhibition Antiproliferative

Optimal Research & Development Applications for 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine


Lead Optimization for Next-Generation TRK Inhibitors

Utilize 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine as a key intermediate in medicinal chemistry campaigns aimed at developing second-generation Trk inhibitors. Its core structure is validated to overcome resistance mutations and enhance selectivity over ALK, as demonstrated by compounds 14h and 14j, which achieve low nanomolar potency against TrkA and TrkA mutants [1]. This scaffold is ideal for programs seeking to improve upon the safety and efficacy profiles of first-generation Trk inhibitors like larotrectinib and entrectinib [2].

Synthesis of Orally Bioavailable Kinase Inhibitors

Employ this compound as a building block to design and synthesize kinase inhibitors with improved oral pharmacokinetics. The presence of a pyrrolidine moiety is a proven structural feature for enhancing oral absorption, as evidenced by the successful development of the oral RSV fusion inhibitor GS-5806, which achieved high bioavailability (46-100%) in preclinical models [1]. This application is particularly relevant for programs targeting chronic diseases where oral administration is a key requirement.

Development of Selective CDK2 Inhibitors for Cancer Therapy

Leverage 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine as a starting point for creating selective CDK2 inhibitors. The scaffold's ability to yield compounds with potent CDK2 inhibition (IC50 = 3 nM for derivative 4k) and favorable oral bioavailability makes it a strong candidate for anticancer drug discovery [1]. This application is supported by in vivo efficacy data showing tumor growth inhibition in xenograft models [2].

Creation of Non-Cytotoxic DPP-4 Inhibitors for Metabolic Disorders

Use this compound in SAR studies to develop DPP-4 inhibitors with a superior safety profile. As demonstrated with optimized pyrazolo[1,5-a]pyrimidine derivatives, it is possible to maintain potent DPP-4 inhibition while eliminating the cytotoxicity associated with early lead compounds like b2 and d1 [1]. This makes the scaffold well-suited for programs targeting type 2 diabetes and other metabolic conditions where long-term safety is paramount.

Quote Request

Request a Quote for 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.